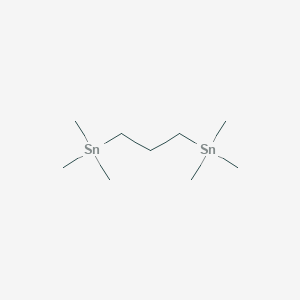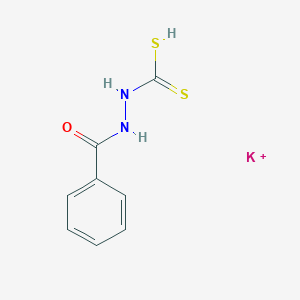
1,1'-(Ethyne-1,2-diyl)bis(4-heptylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) is an organic compound characterized by the presence of two heptylbenzene groups connected via an ethyne (acetylene) linkage. This compound is part of a broader class of ethynyl-linked aromatic hydrocarbons, which are known for their unique structural and electronic properties.
准备方法
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) typically involves the coupling of 4-heptylbenzene derivatives with acetylene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions, optimized for yield and purity. This would include the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) exerts its effects is largely dependent on its structural properties. The ethyne linkage provides rigidity and planarity, which can influence the compound’s electronic properties and interactions with other molecules. In materials science, this rigidity contributes to the compound’s ability to conduct electricity and emit light. In biological systems, the aromatic rings and ethyne linkage can interact with biological targets through π-π stacking and hydrophobic interactions.
相似化合物的比较
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can be compared to other ethynyl-linked aromatic compounds, such as:
1,1’-(Ethyne-1,2-diyl)bis(4-butylbenzene): Similar structure but with shorter alkyl chains, which may affect solubility and electronic properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Contains methyl groups instead of heptyl groups, leading to different steric and electronic effects.
Bibenzyl: Lacks the ethyne linkage, resulting in different structural and electronic characteristics.
Uniqueness: The presence of long heptyl chains in 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) imparts unique solubility and hydrophobic properties, making it distinct from its shorter-chain analogs.
属性
CAS 编号 |
39969-30-7 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
1-heptyl-4-[2-(4-heptylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C28H38/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)23-24-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI 键 |
AQORCIGRWUCDAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
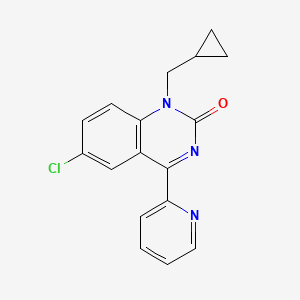
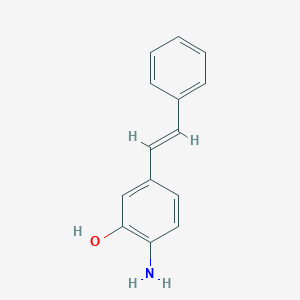
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
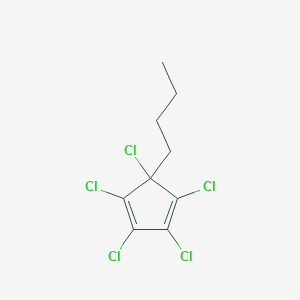
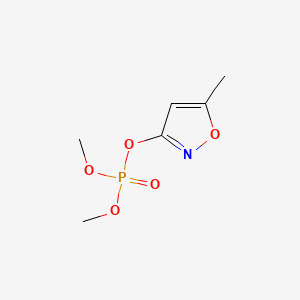

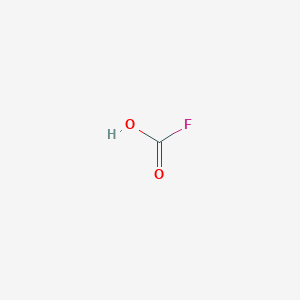
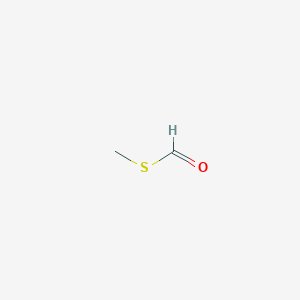
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
